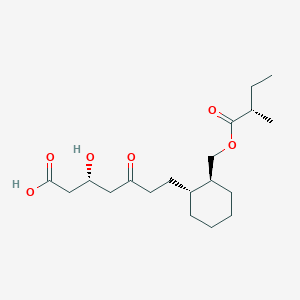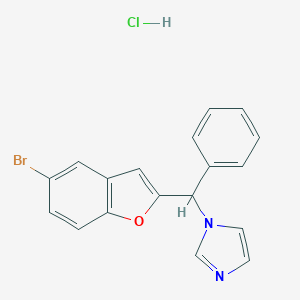![molecular formula C6H6O2 B040743 5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one CAS No. 120930-39-4](/img/structure/B40743.png)
5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one, also known as Methylcyclopropyl Ketone Oxide or MCKO, is a cyclic ketone oxide that has been the subject of much research in recent years due to its unique properties and potential applications. This compound is of interest to scientists in a variety of fields, including organic chemistry, biochemistry, and pharmacology, due to its ability to act as a reactive intermediate in a number of chemical reactions and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of MCKO is complex and not fully understood. It is believed that MCKO acts as a reactive intermediate in a number of chemical reactions, including epoxidation, dihydroxylation, and aziridination. Additionally, MCKO has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
MCKO has been shown to have a number of biochemical and physiological effects. Studies have shown that MCKO has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, MCKO has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MCKO in lab experiments is its ability to act as a reactive intermediate in a number of chemical reactions. Additionally, MCKO has been shown to be a relatively stable compound, making it easy to handle and store. However, one limitation of using MCKO in lab experiments is its potential toxicity. Studies have shown that MCKO can be toxic to cells at high concentrations, which could limit its use in certain applications.
Orientations Futures
There are a number of future directions for research on MCKO. One area of research could focus on the development of new drugs based on the anti-inflammatory and anti-cancer properties of MCKO. Additionally, research could focus on the use of MCKO as a reactive intermediate in new chemical reactions. Finally, research could focus on the development of new methods for synthesizing MCKO that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of MCKO is a complex process that involves several steps. The most common method for synthesizing MCKO is through the oxidation of 5-methylcyclopropene-1,2-dione with hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten. This process yields MCKO as a colorless liquid with a boiling point of 87-88°C.
Applications De Recherche Scientifique
MCKO has been the subject of much scientific research due to its potential applications in a variety of fields. One area of research has focused on the use of MCKO as a reactive intermediate in organic synthesis. MCKO has been shown to be an effective reagent in a number of reactions, including epoxidation, dihydroxylation, and aziridination.
Another area of research has focused on the potential therapeutic applications of MCKO. Studies have shown that MCKO has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, MCKO has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
120930-39-4 |
|---|---|
Formule moléculaire |
C6H6O2 |
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
5-methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C6H6O2/c1-6-3-2-4(7)5(6)8-6/h2-3,5H,1H3 |
Clé InChI |
WRABBHOIGFTUBW-UHFFFAOYSA-N |
SMILES |
CC12C=CC(=O)C1O2 |
SMILES canonique |
CC12C=CC(=O)C1O2 |
Synonymes |
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)
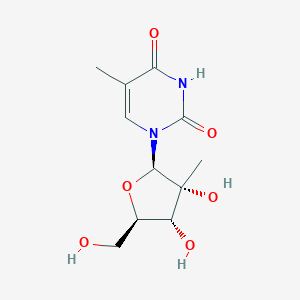
![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)


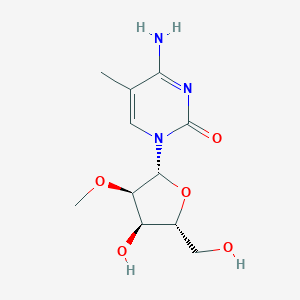
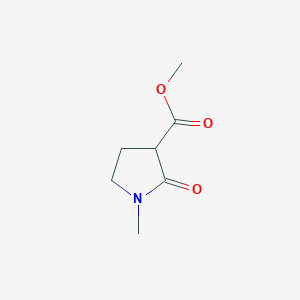
![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)
![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)
